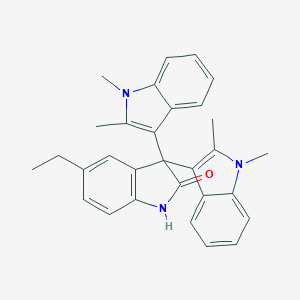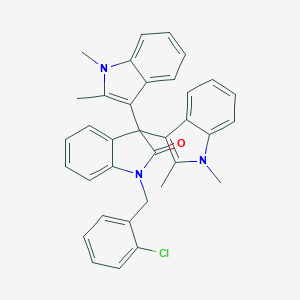![molecular formula C27H24I2N2O B307483 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307483.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol, commonly known as DIM-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DIM-P has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effect of DIM-P on the growth of various cancer cell lines, including breast, prostate, and lung cancer. Moreover, DIM-P has also been found to inhibit the replication of herpes simplex virus and hepatitis B virus. The antibacterial activity of DIM-P has been demonstrated against various gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of DIM-P is not completely understood. However, it has been proposed that DIM-P exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that DIM-P inhibits the activity of topoisomerase II, which is an important enzyme involved in DNA replication and transcription. The antiviral activity of DIM-P may be attributed to its ability to inhibit viral DNA polymerase. The antibacterial activity of DIM-P may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
DIM-P has been found to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, DIM-P has been found to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and bacterial cell wall synthesis enzymes. The physiological effects of DIM-P include the inhibition of cancer cell growth, viral replication, and bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DIM-P in lab experiments is its high potency and specificity. Moreover, the synthesis method of DIM-P is relatively simple and can be optimized for large-scale production. However, one of the limitations of using DIM-P in lab experiments is its potential toxicity. Therefore, proper safety measures should be taken while handling this compound.
Direcciones Futuras
For the research on DIM-P include the development of novel anticancer, antiviral, and antibacterial agents, as well as the investigation of its safety and toxicity profile.
Métodos De Síntesis
The synthesis of DIM-P involves the reaction of 2,6-diiodophenol with 1,2-dimethylindole-3-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of DIM-P. This synthesis method has been optimized and reported in various research articles.
Propiedades
Fórmula molecular |
C27H24I2N2O |
|---|---|
Peso molecular |
646.3 g/mol |
Nombre IUPAC |
4-[bis(1,2-dimethylindol-3-yl)methyl]-2,6-diiodophenol |
InChI |
InChI=1S/C27H24I2N2O/c1-15-24(18-9-5-7-11-22(18)30(15)3)26(17-13-20(28)27(32)21(29)14-17)25-16(2)31(4)23-12-8-6-10-19(23)25/h5-14,26,32H,1-4H3 |
Clave InChI |
MJRBGUDDDRBCEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)
![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)